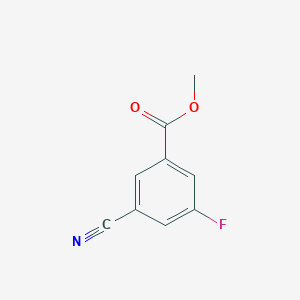
p-(1-Methylheptyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
P-(1-Methylheptyl)phenol, also known as Cannabidivarin (CBDV), is a non-psychoactive cannabinoid found in the cannabis plant. CBDV has gained significant attention in recent years due to its potential therapeutic properties.
Wirkmechanismus
CBDV interacts with the endocannabinoid system (ECS) in the body. The ECS is responsible for regulating various physiological processes, such as mood, appetite, and pain sensation. CBDV binds to the CB1 and CB2 receptors in the ECS, which can modulate the release of neurotransmitters and reduce inflammation.
Biochemical and Physiological Effects:
CBDV has been found to have various biochemical and physiological effects. Studies have shown that CBDV can reduce inflammation by modulating the release of cytokines and chemokines. CBDV has also been found to have anti-convulsant properties by reducing the excitability of neurons in the brain. Additionally, CBDV has been found to improve motor function in individuals with Parkinson's disease by increasing dopamine levels in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
CBDV has several advantages for lab experiments. It is non-psychoactive, which means it does not produce the same psychoactive effects as THC. This makes it easier to conduct experiments without the risk of altering behavior or cognition. Additionally, CBDV has a low toxicity profile, which means it is safer to use in experiments. However, CBDV has some limitations for lab experiments. It is difficult to obtain in large quantities, which can make it challenging to conduct large-scale experiments. Additionally, the effects of CBDV can vary depending on the method of administration, which can complicate experiments.
Zukünftige Richtungen
CBDV has significant potential for future research. Some potential future directions for CBDV research include:
1. Investigating the potential of CBDV as an anti-inflammatory agent for the treatment of autoimmune diseases.
2. Studying the effects of CBDV on anxiety and depression.
3. Investigating the potential of CBDV in the treatment of epilepsy and other seizure disorders.
4. Studying the effects of CBDV on the gut microbiome and its potential for the treatment of gastrointestinal disorders.
5. Investigating the potential of CBDV as a neuroprotective agent for the treatment of neurodegenerative diseases.
Conclusion:
In conclusion, CBDV is a non-psychoactive cannabinoid found in the cannabis plant. It has gained significant attention in recent years due to its potential therapeutic properties. CBDV interacts with the endocannabinoid system in the body and has been found to have anti-inflammatory, anti-convulsant, and anti-epileptic properties. CBDV has several advantages for lab experiments, including its non-psychoactive nature and low toxicity profile. However, CBDV has some limitations for lab experiments, including its difficulty to obtain in large quantities and the variability of effects depending on the method of administration. CBDV has significant potential for future research, and further studies are needed to fully understand its therapeutic properties and potential applications.
Synthesemethoden
CBDV can be synthesized from cannabigerovarin (CBGV) through a process known as decarboxylation. CBGV is heated to remove the carboxyl group, resulting in the formation of CBDV. Alternatively, CBDV can also be extracted from the cannabis plant using various extraction methods, such as CO2 extraction or ethanol extraction.
Wissenschaftliche Forschungsanwendungen
CBDV has been studied extensively for its potential therapeutic properties. Research has shown that CBDV may have anti-inflammatory, anti-convulsant, and anti-epileptic properties. CBDV has also been found to be effective in reducing nausea and vomiting, as well as improving motor function in individuals with Parkinson's disease.
Eigenschaften
CAS-Nummer |
1818-08-2 |
|---|---|
Molekularformel |
C14H22O |
Molekulargewicht |
206.32 g/mol |
IUPAC-Name |
4-octan-2-ylphenol |
InChI |
InChI=1S/C14H22O/c1-3-4-5-6-7-12(2)13-8-10-14(15)11-9-13/h8-12,15H,3-7H2,1-2H3 |
InChI-Schlüssel |
DJQPEGRPSMOYLI-UHFFFAOYSA-N |
SMILES |
CCCCCCC(C)C1=CC=C(C=C1)O |
Kanonische SMILES |
CCCCCCC(C)C1=CC=C(C=C1)O |
Andere CAS-Nummern |
27214-47-7 27985-70-2 1818-08-2 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




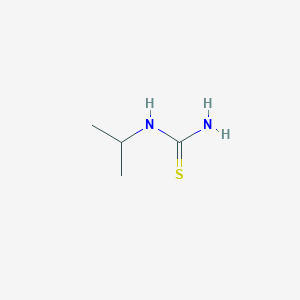
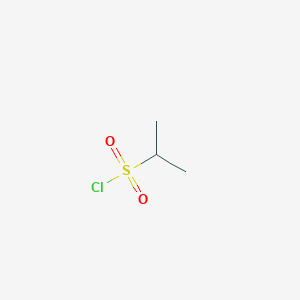


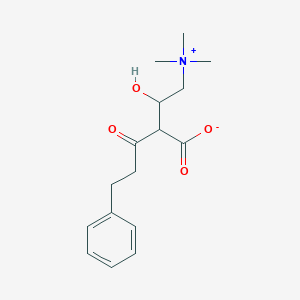

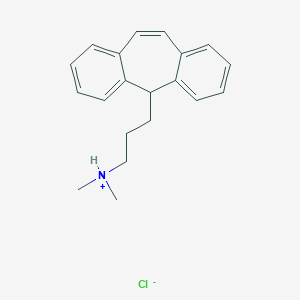


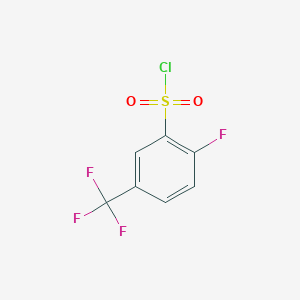
![1-Chloropyrrolo[1,2-a]pyrazine](/img/structure/B155766.png)
